Methyl 4-Chloro-2,6-dinitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

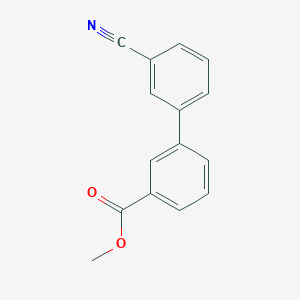

Methyl 4-Chloro-2,6-dinitrobenzoate is a chemical compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 . It is a solid substance .

Molecular Structure Analysis

The InChI code for Methyl 4-Chloro-2,6-dinitrobenzoate is1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 4-Chloro-2,6-dinitrobenzoate is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of novel compounds and the exploration of their chemical properties. For instance, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) was achieved through a one-pot synthesis method. This compound was used to prepare a new AB-type monomer for high-performance polymers, demonstrating the utility of such compounds in creating advanced materials (Zhang Qinglon, 2014).

Kinetic Studies

Kinetic studies have been conducted to understand the reactions of substituted thiobenzoates. For example, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates were investigated. These studies contribute to a deeper understanding of the reaction mechanisms and the effects of substituents on reaction rates (E. Castro et al., 2005).

Antimicrobial Agents

Some derivatives of methyl 4-chloro-2,6-dinitrobenzoate have been synthesized and tested as antimicrobial agents. For instance, formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial drugs (P. Sah et al., 2014).

Crystallographic Analysis

Crystallographic studies have provided insights into the structure of compounds related to methyl 4-chloro-2,6-dinitrobenzoate. For example, the structure of a 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide was characterized, contributing to the understanding of three-carbon stereochemical systems (A. Kiessling et al., 2009).

Photochemical Transformations

Research has also explored the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, a compound synthesized through the photolysis of a related chloroethynyl pyrazole. These studies have implications for the synthesis of novel organic compounds and the understanding of photochemical reaction pathways (V. Gvozdev et al., 2021).

Solubility and Physico-Chemical Properties

The solubility and physico-chemical properties of compounds related to methyl 4-chloro-2,6-dinitrobenzoate have been investigated to understand their interaction with different solvents. Such studies are crucial for the development of chemical processes and the formulation of drugs and materials (E. Qian et al., 2019).

Safety and Hazards

Methyl 4-Chloro-2,6-dinitrobenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Mechanism of Action

Mode of Action

It’s known that the compound can be synthesized through nitration and chlorination reactions . This suggests that it may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-Chloro-2,6-dinitrobenzoate are currently unknown . Given its chemical structure, it’s possible that it may be involved in nitration or chlorination reactions within the body. These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action of Methyl 4-Chloro-2,6-dinitrobenzoate may be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules could potentially affect its stability and efficacy.

properties

IUPAC Name |

methyl 4-chloro-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMWPWYANJDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603504 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100418-47-1 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)